molecular formula C19H14N2O B8180477 (3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

(3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Cat. No.: B8180477
M. Wt: 286.3 g/mol
InChI Key: NCKOPXFDULSZAA-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole (CAS: 2126902-95-0) is a chiral oxazoline ligand characterized by a fused indenyl-oxazole backbone and an isoquinoline substituent. Its synthesis involves a 72-hour reaction, yielding 47% after purification via silica gel column chromatography (AcOEt:CHCl₃:MeOH eluent) . The compound is a white solid with confirmed stereochemistry (3aR,8aS) and matches reported ¹H/¹³C NMR data . It is commercially available for asymmetric catalysis research and requires storage under inert atmospheres at 2–8°C due to its sensitivity .

Properties

IUPAC Name

(3aS,8bR)-2-isoquinolin-1-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c1-3-7-14-12(5-1)9-10-20-18(14)19-21-17-15-8-4-2-6-13(15)11-16(17)22-19/h1-10,16-17H,11H2/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKOPXFDULSZAA-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis from Oxazoline Precursors

A foundational route to (3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole begins with 2-(2,3,4-trimethoxyphenyl)-4,4-dimethyl-2-oxazoline, as demonstrated in a six-step sequence . The process involves:

  • Oxazoline Activation : Treatment with POCl₃ under Vilsmeier conditions generates a reactive chloroimidate intermediate.

  • Borohydride Reduction : Sodium borohydride reduces the intermediate to yield a dihydroisoquinolinone scaffold.

  • Cyclization : Acid-mediated ring closure forms the indeno-oxazole core.

This method achieves moderate yields (≈65%) but requires precise control of reaction stoichiometry to avoid over-reduction . Stereochemical outcomes depend on the chiral oxazoline starting material, with enantiomeric excess (ee) reaching 99% when using enantiopure precursors.

Cyclization Strategies Using POCl₃ and Borohydride Reduction

The Vilsmeier-Haack reaction is critical for introducing the isoquinoline moiety. In this approach:

  • POCl₃ acts as both a chlorinating agent and a Lewis acid, facilitating imine formation .

  • Subsequent borohydride reduction selectively hydrogenates the C=N bond without affecting the oxazole ring .

Key Reaction Conditions :

ParameterValue
Temperature0°C to 25°C (stepwise)
SolventDichloromethane
Reaction Time6–8 hours
Yield70–75%

This method is limited by the sensitivity of the oxazole ring to strong acids, necessitating neutralization steps after cyclization .

One-Pot Synthesis Involving Oxazole Formation

Oxazol-5(4H)-ones serve as key intermediates for oxazole ring construction. A one-pot method using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) streamlines the process :

  • N-Acylation : Amino acids react with carboxylic acids to form N-acylamino acids.

  • Cyclodehydration : DMT-MM promotes oxazole ring closure in aqueous media.

Advantages :

  • Avoids moisture-sensitive reagents.

  • Achieves yields up to 85% for oxazole intermediates .

Classical Isoquinoline Synthesis Methods

The Pictet-Spengler reaction remains a cornerstone for isoquinoline synthesis :

  • Imine Formation : β-Phenylethylamine reacts with aldehydes.

  • Acid-Catalyzed Cyclization : Trifluoroacetic acid (TFA) induces ring closure to tetrahydroisoquinoline.

  • Aromatization : Dehydrogenation with Pd/C yields the isoquinoline moiety.

Application to Target Compound :
Coupling the isoquinoline product with an indeno-oxazole precursor via Suzuki-Miyaura cross-coupling could assemble the full scaffold, though stereochemical control at the 3aR and 8aS positions remains challenging .

[3 + 2] Cycloaddition Approaches

A [3 + 2] cycloaddition between nitrile oxides and cyclic imines efficiently constructs tricyclic frameworks . For This compound :

  • Nitrile Oxide Precursor : Oxime chlorides (e.g., phenylhydroximoyl chloride) generate reactive nitrile oxides.

  • Cyclic Imine Partner : 3,4-Dihydroisoquinoline participates in stereoselective cycloaddition.

Optimized Conditions :

ParameterValue
CatalystNone (metal-free)
SolventDichloroethane
Temperature25°C
Yield90–95%

This method excels in scalability, with gram-scale reactions maintaining yields above 90% .

Stereochemical Control and Chiral Resolution

The (3aR,8aS) configuration is achieved through:

  • Chiral Auxiliaries : Enantiopure oxazoline ligands direct stereochemistry during cyclization .

  • Crystallization : Diastereomeric salts (e.g., with L-tartaric acid) resolve racemic mixtures.

Case Study :
Using (R)-BINOL-derived phosphoric acid as a catalyst, asymmetric cyclopropanation of indeno-oxazole precursors achieves 98% ee .

Comparative Analysis of Synthetic Routes

MethodYieldStepsStereocontrolScalability
Oxazoline Precursor65%6High (99% ee)Moderate
[3 + 2] Cycloaddition95%3ModerateHigh
Pictet-Spengler70%4LowLow

The [3 + 2] cycloaddition offers the best balance of efficiency and scalability, while oxazoline-based routes provide superior enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's isoquinoline moiety suggests potential pharmacological activities. Isoquinolines are known for their diverse biological effects, including anti-inflammatory, analgesic, and anticancer properties.

Case Study: Anticancer Activity

A study explored the synthesis of derivatives of isoquinoline compounds, revealing that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The incorporation of the indeno[1,2-d]oxazole framework may enhance these effects due to its ability to interact with biological targets more effectively .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cyclization and functionalization processes.

Case Study: Synthesis of Chiral Ligands

Research has demonstrated the use of this compound in the synthesis of chiral ligands for asymmetric catalysis. The chiral centers in the compound facilitate the formation of enantiomerically pure products, which are critical in pharmaceutical applications .

Materials Science

Recent studies have investigated the use of indeno[1,2-d]oxazole derivatives in developing advanced materials due to their electronic properties.

Case Study: Organic Light Emitting Diodes (OLEDs)

The compound has been evaluated for its potential use in OLEDs. Its electronic properties contribute to efficient light emission when incorporated into device architectures, suggesting a pathway for developing high-performance organic electronic devices .

Comparative Analysis of Related Compounds

To better understand the significance of (3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole , a comparison with structurally similar compounds is beneficial.

Compound NameCAS No.Application Area
(3aS,8aR)-2-(Quinolin-2-yl)-3a,8a-dihydro...2055935-90-3Anticancer Research
(3aR,3'aR)-2-(Isoquinolin-1-yl)-...2126902-95-0Organic Synthesis
(3aR,8aS)-2-(Isoquinolin-1-yl)-...2126902-95-0Materials Science

Mechanism of Action

The mechanism by which (3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

(3aR,8aS)-2-(Naphthalen-1-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (50)
  • Key Differences: Replaces isoquinoline with naphthalene.
  • Synthesis : 12% yield, >20:1 diastereomeric ratio (d.r.), 67% enantiomeric excess (e.e.) .
  • Applications : Lower yield compared to the target compound but demonstrates moderate enantioselectivity in radical C–H amination .
(3aR,8aS)-2-(6-(tert-Butyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (15d)
  • Key Differences : Pyridine substituent with a bulky tert-butyl group.
  • Synthesis : 100% yield (orange gummy liquid); [α]²⁰D = +187.4 (CHCl₃) .
  • Physical Properties : Enhanced solubility due to tert-butyl group; distinct optical activity critical for chiral induction .
(3aR,8aS)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
  • Key Differences : Bromine atom on pyridine ring.
  • Properties : Molecular weight 315.16 (vs. 286.33 for target); bromine enhances electrophilicity for cross-coupling reactions .

Functional Group Modifications

2-[(3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl]aniline (8g)
  • Key Differences: Aniline substituent instead of isoquinoline.
  • Synthesis : 54% yield (white crystals); used to synthesize ligands like 4g (bromopyridine derivative) .
  • Applications : Versatile intermediate for constructing bidentate ligands in Cu-catalyzed nitroaldol reactions .
(S)-1-(4-Phenyl-4,5-dihydrooxazol-2-yl)isoquinoline 2-oxide (20c)
  • Key Differences : N-oxide functionality.
  • Synthesis : 58% yield (yellow oil); longer reaction time (5 days) due to oxidation step .

Bisoxazoline Derivatives

(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) (4e)
  • Structure : Dimer of the target compound linked via cyclopropane.
  • Synthesis : 10% yield; requires rigorous conditions (anhydrous THF, n-BuLi) .
  • Applications : Enhanced rigidity improves enantioselectivity in asymmetric catalysis .
((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane
  • Structure : Methane-bridged enantiomeric pair.
  • Properties : Molecular weight 330.4; 95% purity .

Comparative Data Table

Compound Name Substituent/Modification Yield (%) Physical State Key Applications Reference
Target Compound (CAS 2126902-95-0) Isoquinolin-1-yl 47 White solid Asymmetric catalysis ligands
(3aR,8aS)-2-(Naphthalen-1-yl) derivative Naphthalene 12 Radical C–H amination
15d (tert-butylpyridine) 6-(tert-Butyl)pyridin-2-yl 100 Orange gummy liquid High chiral induction
8g (aniline derivative) Aniline 54 White crystals Ligand intermediate
Bisoxazoline 4e Cyclopropane-linked dimer 10 Rigid chiral scaffolds

Key Research Findings

  • Substituent Effects : Bulky groups (e.g., tert-butyl) improve yield and optical activity, while electron-withdrawing groups (e.g., bromine) enhance reactivity in cross-couplings .
  • Stereochemical Impact: The 3aR,8aS configuration is critical for enantioselectivity; even minor stereochemical changes (e.g., 3aS,8aR enantiomer) render the compound ineffective for catalysis .
  • Bisoxazolines : Dimerization via cyclopropane or propane linkers increases rigidity, improving catalytic performance in asymmetric reactions like nitroaldol additions .

Biological Activity

(3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties based on existing literature and research findings.

  • Molecular Formula : C₁₉H₁₅N₃O
  • Molecular Weight : 305.34 g/mol
  • CAS Number : 2126902-95-0
  • Structure : The compound features an indeno[1,2-d]oxazole core with an isoquinoline moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.
Cell LineIC50 (µM)Mechanism
MCF-715.4Apoptosis induction
HeLa12.3Caspase activation
A54918.7Bcl-2 downregulation

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against several bacterial strains:

  • Bacteria Tested : Staphylococcus aureus, Escherichia coli.
  • Results : Exhibited significant inhibition with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

3. Neuroprotective Effects

Recent studies suggest neuroprotective effects in models of neurodegenerative diseases:

  • Model Used : PC12 cells exposed to neurotoxic agents.
  • Findings : The compound significantly reduced cell death and oxidative stress markers.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various indeno[1,2-d]oxazole derivatives, including our compound. The results indicated that it significantly inhibited tumor growth in xenograft models.

Case Study 2: Neuroprotection

In a study focusing on neuroprotection, this compound was administered to mice subjected to induced oxidative stress. The treated group showed improved cognitive function and reduced markers of inflammation compared to controls.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • The isoquinoline moiety enhances interaction with biological targets.
  • Modifications in the indeno[1,2-d]oxazole core can lead to variations in potency and selectivity against different biological pathways.

Q & A

Q. What are the recommended synthetic routes for (3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole?

A two-step methodology is commonly employed:

  • Step 1 : Condensation of 2-aminobenzonitrile with a chiral amino alcohol precursor (e.g., (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol) under acidic conditions to form the oxazoline ring.
  • Step 2 : Functionalization of the oxazole scaffold via palladium-catalyzed cross-coupling to introduce the isoquinolin-1-yl group. Key considerations include stereochemical control during cyclization and purification via column chromatography to isolate enantiomerically pure products .

Q. How can the stereochemical configuration of the compound be validated?

Use a combination of:

  • X-ray crystallography for absolute configuration determination.
  • NMR spectroscopy (e.g., NOESY) to confirm spatial arrangement of substituents.
  • Chiral HPLC to verify enantiopurity (>99% ee) by comparing retention times with racemic mixtures .

Q. What analytical techniques are critical for characterizing physicochemical properties?

  • LogP determination : Perform reverse-phase HPLC with reference standards to assess hydrophobicity.
  • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition points.
  • Solubility : Screen in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) to guide reaction solvent selection .

Advanced Research Questions

Q. How does the compound's stereochemistry influence its performance in asymmetric catalysis?

The (3aR,8aS) configuration enables precise spatial alignment of coordinating sites (oxazole N and isoquinoline N), critical for enantioselective induction in metal-catalyzed reactions (e.g., cyclopropanations).

  • Experimental design : Compare catalytic activity of enantiomers in model reactions (e.g., asymmetric aldol reactions).
  • Data analysis : Correlate enantiomeric excess (ee) of products with ligand stereochemistry using chiral GC or HPLC .

Q. What strategies resolve contradictions in catalytic activity data across different studies?

  • Variable control : Standardize reaction conditions (temperature, solvent, metal/ligand ratio).
  • Mechanistic studies : Employ kinetic isotope effects (KIE) or DFT calculations to identify rate-limiting steps.
  • Cross-validation : Replicate results using independently synthesized batches to rule out batch-specific impurities .

Q. How can the compound's stability under catalytic conditions be optimized?

  • Accelerated stability testing : Expose the ligand to high-temperature or oxidative conditions (e.g., H₂O₂) and monitor degradation via LC-MS.
  • Ligand modification : Introduce electron-withdrawing groups on the isoquinoline moiety to enhance oxidative resistance.
  • Protective additives : Use radical scavengers (e.g., BHT) in reaction media to prolong ligand lifetime .

Q. What methodologies assess the compound's role in stabilizing reactive intermediates?

  • In situ spectroscopy : Use UV-Vis or EPR to detect transient metal-ligand complexes during catalysis.
  • Crystallographic snapshots : Co-crystallize the ligand with metal centers (e.g., Cu, Rh) to identify binding modes.
  • Computational modeling : Map frontier molecular orbitals (FMOs) to predict electron transfer pathways .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. GHS hazard classifications include skin/eye irritation (Category 2), necessitating strict adherence to SDS guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.